13-chloro-5-(8-methoxy-2-oxochromene-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
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Overview
Description
8-chloro-2-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with appropriate amines and chlorinating agents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis have been explored to reduce reaction times and improve efficiency . The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
8-chloro-2-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-chloro-2-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-5-methoxy-2-oxo-2H-chromene-3-carboxylic acid
- Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate
- 7-hydroxy-4-oxo-4H-chromene
Uniqueness
What sets 8-chloro-2-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one apart is its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
13-chloro-5-(8-methoxy-2-oxochromene-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O5/c1-30-17-4-2-3-12-9-14(22(29)31-19(12)17)20(27)25-8-7-16-15(11-25)21(28)26-10-13(23)5-6-18(26)24-16/h2-6,9-10H,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSWDSMPNJLGFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC4=C(C3)C(=O)N5C=C(C=CC5=N4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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